Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate
Description
Properties
IUPAC Name |
sodium;5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S.Na/c1-15-8-5-3-2-4-7(8)9-6-12-10(16-9)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLVOLNGEADPMR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(S2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the thiazole ring. The final step involves the carboxylation of the thiazole ring, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole and methoxyphenyl derivatives.
Scientific Research Applications
Lipoxygenase Inhibition
Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate has been studied for its potential as a lipoxygenase inhibitor. Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, contributing to various inflammatory diseases.
- Experimental Procedures : The compound is synthesized and tested for its ability to inhibit lipoxygenase activity using techniques such as IR spectroscopy, -NMR, and ESI-MS for characterization. Molecular docking studies predict the interaction between the compound and the enzyme.
- Results Summary : The compound demonstrated promising lipoxygenase inhibition activities, with molecular docking results correlating well with empirical data, indicating effective binding to the enzyme's active site.
Antiglycation Activity
This compound is also explored for its antiglycation properties, which are crucial in managing diabetes-related complications.
- Experimental Procedures : Derivatives of this compound are synthesized and evaluated for their ability to inhibit the formation of advanced glycation end-products (AGEs) in vitro.
- Results Summary : Certain derivatives have shown significant inhibition of AGEs formation, indicating potential therapeutic applications in diabetes management.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities.
- Experimental Findings : Studies have shown that compounds similar to this compound can inhibit the growth of specific bacterial strains and fungi. The thiazole derivatives are often associated with various pharmacological effects due to their interaction with biological targets .
Case Study 1: Inhibition of Cancer Cell Growth
A study assessed the anticancer potential of this compound derivatives against human cancer cell lines.
- Methodology : The MTT assay was used to evaluate cytotoxicity against various cancer cell lines.
- Results : Some derivatives exhibited significant anticancer activity with IC50 values comparable to standard chemotherapeutic agents .
Case Study 2: Mechanism of Action in Antidiabetic Applications
Research on the mechanism of action revealed that this compound interacts with key enzymes involved in glucose metabolism.
- Findings : The compound's ability to inhibit enzyme activity suggests a potential role in regulating blood sugar levels and preventing diabetes-related complications .
Summary of Applications
| Application Area | Description | Experimental Evidence |
|---|---|---|
| Lipoxygenase Inhibition | Inhibits enzymes involved in inflammatory pathways | Promising inhibition activities observed |
| Antiglycation | Prevents formation of harmful AGEs related to diabetes | Significant inhibition of AGEs formation |
| Antimicrobial | Exhibits activity against various bacterial and fungal strains | Effective against specific pathogens |
| Anticancer | Shows cytotoxic effects on human cancer cell lines | IC50 values comparable to standard treatments |
Mechanism of Action
The mechanism of action of Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
The structural and functional analogs of sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate can be categorized into three groups: sodium thiazole carboxylates with varying substituents , ester derivatives , and other thiazole-based heterocycles . Key comparisons are summarized below:
Sodium Thiazole Carboxylates (Positional and Functional Isomers)
The following table compares this compound with structurally related sodium salts from :
| Compound ID | Substituent Position & Type | Molecular Formula | Molecular Weight | CAS Number | Purity |
|---|---|---|---|---|---|
| QY-5975 | 5-(2-Methoxyphenyl) | C${11}$H${8}$NNaO$_{3}$S | 265.24 g/mol | [1401425-24-8] | 95% |
| QY-5584 | 4-(2-Chlorophenyl) | C${10}$H${6}$ClNNaO$_{2}$S | 282.67 g/mol | [1401426-24-1] | 95% |
| QY-0745 | 2-(2-Methoxyphenyl) | C${11}$H${8}$NNaO$_{3}$S | 265.24 g/mol | [1332531-53-9] | 95% |
| QY-4747 | 4-(4-Methoxyphenyl) | C${11}$H${8}$NNaO$_{3}$S | 265.24 g/mol | [1401426-21-8] | 95% |
| HA-0407 | 5-Phenyl | C${10}$H${6}$NNaO$_{2}$S | 243.21 g/mol | [2173996-51-3] | 95% |
Key Observations :
- Substituent Position : QY-5975 (5-position) vs. QY-4747 (4-position) highlights how methoxyphenyl placement affects electronic distribution and steric interactions.
- Molecular Weight : All compounds share similar molecular weights (~260–285 g/mol), suggesting comparable solubility and diffusion properties.
Ester Derivatives of Thiazole Carboxylates
Esterified analogs, such as methyl or ethyl carboxylates , differ in solubility and reactivity:
- Methyl 5-methyl-1,3-thiazole-2-carboxylate (CAS: [30748-47-1], C$6$H$7$NO$_2$S): Neutral ester form reduces water solubility but enhances membrane permeability, useful in prodrug formulations .
Other Thiazole-Based Heterocycles
- 1-(2-Fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea (): Replaces the carboxylate with a urea group, shifting activity toward enzyme inhibition (e.g., sodium/proton exchangers) .
- 5-(Trifluoromethyl)-1,3-thiazole-2-carboxylate (): The trifluoromethyl group increases electronegativity and metabolic stability, common in agrochemicals .
Biological Activity
Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈NNaO₃S
- Molecular Weight : 257.25 g/mol
- Functional Groups : Thiazole ring, carboxylate group, and methoxyphenyl substituent.
The presence of the methoxy group enhances the compound's solubility and reactivity, making it a versatile candidate for various biological applications.
This compound exhibits a range of biological activities through several mechanisms:
- Antimicrobial and Antifungal Activity : The compound has shown potential against various bacterial strains and fungi. Its mechanism involves disrupting cellular processes essential for microbial growth.
- Anti-inflammatory Effects : By inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), the compound can reduce inflammation.
- Anticancer Properties : Studies indicate that this compound may induce apoptosis in cancer cells by interacting with DNA and proteins, leading to cell cycle arrest and subsequent cell death.
- Antiglycation Activity : It has been explored for its ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetes complications.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of microbial cell processes | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antiglycation | Inhibition of AGEs formation |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of this compound, researchers observed significant cytotoxic effects on various cancer cell lines. The compound was tested against melanoma and prostate cancer cells, demonstrating an IC50 value comparable to established anticancer agents like doxorubicin . The study highlighted the compound's ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to enhanced cell death .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Potential Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Diabetes Management : Due to its antiglycation properties, it could be further explored for managing diabetes-related complications.
- Research Tool : Useful in probing enzyme mechanisms and studying oxidative stress responses in biological systems.
Q & A
Q. What are the standard synthetic routes for Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate?
The synthesis typically involves:
- Condensation reactions : Combining 2-cyanoacetamide derivatives with sulfur-containing precursors (e.g., 1,4-dithiane-2,5-diol) to form the thiazole core .
- Carboxylation : Hydrolysis of intermediate esters or nitriles under acidic/basic conditions, followed by sodium salt formation using sodium acetate or hydroxide .
- Purification : Recrystallization from polar solvents (e.g., DMF/acetic acid mixtures) to isolate the sodium carboxylate .
Q. Which spectroscopic and crystallographic methods are employed for structural characterization?
- Spectroscopy :
- IR : Identifies carboxylate (COO⁻) stretches (~1600 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹) .
- NMR : 1H NMR detects aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm); 13C NMR confirms carboxylate carbons (~170 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Compare X-ray crystallographic data (e.g., bond distances) with NMR/IR results to confirm substituent positions .
- Dynamic effects : Account for tautomerism or solvatomorphism in NMR by analyzing spectra in multiple solvents (DMSO-d6 vs. CDCl3) .
- Impurity checks : Use TLC or HPLC to rule out byproducts affecting spectral purity .
Q. What experimental strategies optimize crystallization for X-ray analysis?
- Solvent selection : Use mixed solvents (e.g., ethanol/water) to slow crystal growth and improve diffraction quality .
- Temperature control : Crystallize at 273 K to reduce thermal motion and enhance data resolution .
- SHELX parameters : Adjust refinement constraints (e.g., isotropic displacement for lighter atoms) to resolve disordered regions .
Q. How to design derivatives for evaluating biological activity?
- Derivatization : Introduce substituents via alkylation (e.g., using bromoacetate) or aryl coupling to modify lipophilicity/electronic properties .
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., NHE-3 inhibitors or cyclooxygenase enzymes) .
Q. How to address discrepancies between computational docking and experimental bioactivity results?
- Conformational sampling : Perform molecular dynamics simulations to explore ligand flexibility and protein-ligand interactions beyond static docking poses .
- Solvent effects : Include explicit water molecules in docking models to account for hydration impacts on binding .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
